1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

Description

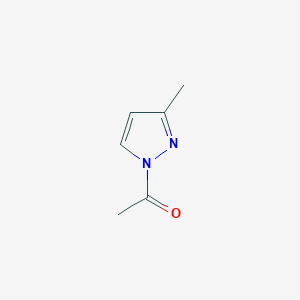

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-8(7-5)6(2)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYROQBONDBHTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571449 | |

| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69413-00-9 | |

| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Functional Group Transformations of 1 3 Methyl 1h Pyrazol 1 Yl Ethan 1 One

Reactivity of the Ethanone (B97240) Group: Enolization and Condensation Reactions

The ethanone (acetyl) group attached to the pyrazole (B372694) ring is a key center for chemical reactions. The carbonyl carbon is electrophilic, while the adjacent methyl group's protons are acidic and can be removed to form an enolate. This enolate is a powerful nucleophile, enabling various condensation reactions.

For instance, the reaction of 1-(3-methyl-1H-pyrazol-1-yl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in boiling xylene leads to the formation of an enaminone, specifically 3-(dimethylamino)-1-(3-methyl-1H-pyrazol-1-yl)prop-2-en-1-one. d-nb.inforesearchgate.net This enaminone is a crucial intermediate for building larger heterocyclic structures. d-nb.info

Formation of Oxime and Hydrazone Derivatives

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with α-effect nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. nih.gov These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. nih.gov

The synthesis of oximes from ketones is a standard transformation, often achieved by reacting the ketone with hydroxylamine hydrochloride. nih.gov In the case of this compound, this would result in 1-(3-methyl-1H-pyrazol-1-yl)ethanone oxime. Similarly, reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine) would yield the corresponding hydrazone or phenylhydrazone derivatives. nih.gov These derivatives are stable compounds and can serve as intermediates for further cyclization reactions. nih.govnih.gov For example, ketone arylhydrazones can undergo ring closure to form fused pyrazole systems. nih.gov

Table 1: Examples of Ethanone Group Condensation Products

| Reactant | Product Class | Specific Product Example |

|---|---|---|

| Hydroxylamine | Oxime | 1-(3-Methyl-1H-pyrazol-1-yl)ethanone oxime |

| Hydrazine | Hydrazone | 1-(3-Methyl-1H-pyrazol-1-yl)ethanone hydrazone |

| Phenylhydrazine | Phenylhydrazone | 1-(3-Methyl-1H-pyrazol-1-yl)ethanone phenylhydrazone |

Chalcone (B49325) Synthesis via Aldol (B89426) Condensation

The methyl group of the ethanone moiety is sufficiently acidic to participate in base-catalyzed aldol condensation reactions with aromatic aldehydes, a process often referred to as the Claisen-Schmidt condensation. rsc.orgnih.gov This reaction produces chalcones, which are α,β-unsaturated ketones. wpmucdn.com

In a typical procedure, this compound would be treated with a suitable aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. nih.govlibretexts.org The base deprotonates the methyl group to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone, (E)-1-(3-methyl-1H-pyrazol-1-yl)-3-phenylprop-2-en-1-one. These chalcone derivatives are valuable intermediates in their own right, used in the synthesis of various heterocyclic compounds. nih.govwpmucdn.com

Reactivity of the Pyrazole Ring: Electrophilic and Nucleophilic Substitutions

The pyrazole ring itself can undergo substitution reactions. As an aromatic heterocycle, pyrazole typically undergoes electrophilic substitution, with the C4 position being the most favorable site for attack. rrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5. rrbdavc.org However, the reactivity of the ring in this compound is influenced by the substituents already present. The N1-acetyl group is deactivating, while the C3-methyl group is activating.

In some cases, particularly with highly activated pyrazole systems (like pyrazol-5-ones), electrophilic substitution occurs exclusively at the C4 position. researchgate.net Reactions such as Vilsmeier-Haack formylation or acylation could potentially introduce functional groups at the C4 position of this compound, though this requires specific conditions.

Nucleophilic substitution on the pyrazole ring is less common unless a good leaving group is present. However, a related reaction mechanism, known as ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure), has been observed in dinitropyrazoles reacting with arylhydrazines, leading to the formation of new N-arylpyrazoles. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant application of this compound is its use as a key intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgresearchgate.net These compounds are of great interest in medicinal chemistry. rsc.orgacs.org

The common strategy involves first reacting this compound with a 1,3-bielectrophilic compound. For example, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminone intermediate. d-nb.inforesearchgate.net This intermediate can then be cyclized with a nitrogen-containing nucleophile.

Alternatively, and more directly, the enolate of this compound can react with compounds like arylidenemalononitriles. nih.gov The subsequent cyclization, involving the pyrazole ring nitrogen and the side chain, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov These reactions often proceed via a Michael addition followed by an intramolecular condensation and dehydration/aromatization sequence.

Table 2: Examples of Fused Heterocycles from this compound Derivatives

| Reagent(s) | Fused System |

|---|---|

| 1. DMF-DMA; 2. Heterocyclic Amine | Pyrazolo[1,5-a]pyrimidine |

| Arylidenemalononitriles | Pyrazolo[1,5-a]pyrimidine |

| 1,3-Diketones, Hydrazine | Pyrazolo[1,5-a]pyrimidine |

Oxidation and Reduction Pathways of the Chemical Compound

The functional groups in this compound can be selectively oxidized or reduced.

Reduction: The carbonyl of the ethanone group can be reduced to a secondary alcohol, yielding 1-(3-methyl-1H-pyrazol-1-yl)ethan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comnih.gov This reduction is a key step in synthetic pathways that require modification of the side chain, for example, in the preparation of amines via subsequent reactions. nih.gov

Oxidation: The ethanone group can be oxidized, although this is less common than reduction. More typically, the alcohol formed from reduction can be oxidized back to the ketone using reagents like Dess-Martin periodinane or manganese dioxide (MnO₂). nih.gov The methyl group of the ethanone could potentially be oxidized under harsh conditions, but this is not a typical synthetic route. The pyrazole ring is generally stable to oxidation.

Exploration of Reaction Mechanisms and Intermediates

The mechanisms for many reactions involving this compound are well-established in organic chemistry.

Aldol Condensation: The mechanism for chalcone synthesis involves the formation of a nucleophilic enolate intermediate by deprotonation of the α-carbon of the ethanone group by a base. wpmucdn.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give an aldol intermediate, which then readily dehydrates under the reaction conditions to form the conjugated α,β-unsaturated ketone (chalcone). wpmucdn.com

Oxime/Hydrazone Formation: The mechanism involves a two-step process. First is the nucleophilic addition of the amine (hydroxylamine or hydrazine) to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. nih.gov This step is typically the rate-determining step under acidic conditions. The second step is the acid-catalyzed dehydration of the carbinolamine to give the final imine product (oxime or hydrazone). nih.gov

Pyrazolo[1,5-a]pyrimidine Synthesis: The cyclocondensation reaction to form pyrazolo[1,5-a]pyrimidines involves several steps. A common pathway starts with the reaction of an enaminone (derived from this compound) with an aminopyrazole. nih.gov The mechanism involves a Michael-type addition of the amino group to the enaminone, followed by an intramolecular cyclization where a ring nitrogen attacks the carbonyl group. The final step is a dehydration to form the aromatic fused-ring system. Quantum chemical calculations have been used to study similar cyclization reactions, suggesting direct cyclization pathways that can be influenced by reaction conditions. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 3 Methyl 1h Pyrazol 1 Yl Ethan 1 One and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, offering profound insights into the molecule's carbon-hydrogen framework. researchgate.net

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals corresponding to its distinct structural components: the 3-methyl-1H-pyrazole ring and the N-acetyl (ethanone) group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

Pyrazole (B372694) Ring Protons: The pyrazole ring is expected to show two signals for its two aromatic protons. Typically, the proton at position 5 (H-5) appears downfield from the proton at position 4 (H-4) due to the influence of the adjacent nitrogen atoms and the acetyl group. These protons would appear as doublets due to coupling with each other. For example, in related pyrazole structures, ring protons are observed in the range of δ 6.0-8.5 ppm. mdpi.comunifi.it

Pyrazole Methyl Protons (C3-CH₃): A sharp singlet for the methyl group attached to the pyrazole ring at position 3 is expected, typically appearing in the range of δ 2.1-2.5 ppm. mdpi.com

Ethanone (B97240) Methyl Protons (CO-CH₃): The methyl protons of the acetyl group attached to the pyrazole nitrogen are also expected to produce a singlet, likely in a similar region to the other methyl group, around δ 2.4-2.6 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Carbonyl Carbon (C=O): The carbonyl carbon of the ethanone group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 165-195 ppm. mdpi.commdpi.com

Pyrazole Ring Carbons: The three carbons of the pyrazole ring (C-3, C-4, and C-5) will have distinct chemical shifts. C-3 and C-5, being adjacent to nitrogen atoms, typically resonate further downfield (e.g., δ 140-165 ppm) than C-4 (e.g., δ 105-130 ppm). mdpi.commdpi.com

Methyl Carbons: The carbons of the two methyl groups (pyrazole-CH₃ and ethanone-CH₃) will appear in the upfield region of the spectrum, typically between δ 10-30 ppm. mdpi.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | Pyrazole | 6.2 - 6.5 (d) | 105 - 115 |

| H-5 | Pyrazole | 7.6 - 8.3 (d) | 128 - 142 |

| C-3 | Pyrazole | - | 148 - 155 |

| Pyrazole-CH₃ | Methyl | 2.1 - 2.5 (s) | 11 - 15 |

| Ethanone-CH₃ | Ethanone | 2.4 - 2.7 (s) | 25 - 30 |

| C=O | Ethanone | - | 168 - 172 |

Note: 's' denotes a singlet and 'd' denotes a doublet. The values are estimates based on data from similar pyrazole-containing compounds. mdpi.commdpi.commdpi.com

Annular tautomerism is a phenomenon observed in N-unsubstituted 1H-pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.govfu-berlin.de However, in this compound, the pyrazole nitrogen at position 1 is substituted with an acetyl group, which 'fixes' the tautomeric form. Therefore, annular tautomerism of the pyrazole ring is not expected for this compound.

Nevertheless, NMR spectroscopy can be employed to study conformational dynamics. The rotation around the single bond connecting the pyrazole ring nitrogen (N-1) and the carbonyl carbon of the ethanone group can be investigated. At lower temperatures, this rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers, leading to a broadening or splitting of the NMR peaks. beilstein-journals.org Variable-temperature NMR studies can provide thermodynamic data on the rotational barrier and the relative stability of different conformations. researchgate.net

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are indispensable. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a cross-peak would be observed between the signals for the H-4 and H-5 protons of the pyrazole ring, confirming their connectivity. walisongo.ac.idyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edunih.gov It would allow for the direct assignment of the C-4 and C-5 carbons by correlating them to their respective attached protons (H-4 and H-5). Similarly, the methyl carbon signals could be definitively assigned by correlating them to their corresponding proton singlets. youtube.com

From the ethanone methyl protons to the carbonyl carbon (C=O) and to C-5 of the pyrazole ring.

From the pyrazole methyl protons (C3-CH₃) to C-3 and C-4 of the pyrazole ring.

From the H-5 proton to C-3 and C-4, and to the carbonyl carbon.

From the H-4 proton to C-3 and C-5.

These correlations would provide unequivocal proof of the structure and the substitution pattern of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. msu.edupressbooks.pub It is a powerful tool for identifying the functional groups present in a compound. rsc.org For this compound, the IR spectrum would exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone (Ethanone) | 1690 - 1720 |

| C=N Stretch | Pyrazole Ring | 1570 - 1620 |

| C=C Stretch | Pyrazole Ring | 1450 - 1560 |

| C-H Stretch (sp²) | Pyrazole Ring | 3050 - 3150 |

| C-H Stretch (sp³) | Methyl Groups | 2850 - 3000 |

| C-H Bending | Methyl Groups | 1370 - 1465 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment. mdpi.comderpharmachemica.comresearchgate.net

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ethanone group. The positions of the C=N and C=C stretching vibrations provide information about the aromaticity and electronic structure of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₆H₈N₂O), HRMS would be used to confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is essential for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-regensburg.de If suitable single crystals of this compound can be grown, this technique would provide precise measurements of:

Bond Lengths: The exact distances between all bonded atoms.

Bond Angles: The angles between adjacent bonds.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N) or π-π stacking interactions between pyrazole rings, which govern the supramolecular architecture. iucr.orgmdpi.com

Analysis of related pyrazole structures by X-ray diffraction has provided detailed insights into their molecular geometry and intermolecular forces. iucr.orgnih.gov Such an analysis for this compound would offer an unambiguous depiction of its solid-state conformation and packing arrangement.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

For instance, the crystal structure of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone shows a virtually planar molecule. nih.gov The bond lengths within the pyrazole ring are typical for 3,5-disubstituted pyrazoles. nih.gov

Table 1: Selected Bond Lengths (Å) in 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone

| Bond | Length (Å) |

| C-C (pyrazole ring) | Normal for 3,5-disubstituted pyrazoles nih.gov |

| C-N (pyrazole ring) | Normal for 3,5-disubstituted pyrazoles nih.gov |

| N-N (pyrazole ring) | Normal for 3,5-disubstituted pyrazoles nih.gov |

Data sourced from a study on a related pyrazole derivative. nih.gov

Similarly, the bond angles in the acetyl and oxime groups of this derivative are considered normal and are comparable to those found in related structures. nih.gov

In another related compound, 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, two polymorphs have been studied, showing very similar bond distances and angles between them. nih.gov The primary structural difference lies in the dihedral angles between the pyrazole and phenyl rings. In one polymorph with two independent molecules (A and B) in the asymmetric unit, these angles are 4.90 (11)° for molecule A and 16.05 (13)° for molecule B. nih.goviucr.org A previously reported polymorph showed a corresponding angle of 5.33 (10)°. nih.goviucr.org

Analysis of 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone reveals significant twisting of the substituents relative to the central pyrazole ring. researchgate.net The acetyl and phenyl groups are twisted by 29.6 (2)° and 67.4 (1)° respectively. researchgate.net The tolyl substituent, which was disordered, showed mean plane alignments of 67.7 (3)° and 69.4 (3)° with the pyrazole ring. researchgate.net

Table 2: Selected Torsion/Dihedral Angles (°) in Pyrazole Derivatives

| Compound | Angle Description | Value (°) |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 1, Molecule A) | Dihedral angle between pyrazole and phenyl rings | 4.90 (11) nih.goviucr.org |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 1, Molecule B) | Dihedral angle between pyrazole and phenyl rings | 16.05 (13) nih.goviucr.org |

| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 2) | Dihedral angle between pyrazole and phenyl rings | 5.33 (10) nih.goviucr.org |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone | Twist of acetyl group vs. pyrazole ring | 29.6 (2) researchgate.net |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone | Twist of phenyl group vs. pyrazole ring | 67.4 (1) researchgate.net |

Data sourced from studies on related pyrazole derivatives. nih.goviucr.orgresearchgate.net

Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

Intermolecular interactions play a crucial role in defining the solid-state architecture of pyrazole derivatives. Hydrogen bonding and C-H...π interactions are commonly observed phenomena in the crystal structures of these compounds.

In the crystal structure of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, the molecules are organized into a layered structure entirely by hydrogen bonds. nih.gov Planar dimers are formed through hydrogen-bonding interactions where the pyrazole NH group of one molecule interacts with the carbonyl O atom of a neighboring molecule. nih.gov These dimers further associate into sheets via O—H···N hydrogen bonds between the oxime hydroxyl group and the unprotonated pyrazole nitrogen atom, creating a six-molecule macrocyclic motif. nih.gov

Table 3: Hydrogen-Bond Geometry (Å, °) in 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone

| D—H···A | D—H | H···A | D···A | D—H···A |

| N3—H3N···O2 | 0.88 | 2.00 | 2.840 (5) | 157 |

| O1—H1O···N2 | 1.05 | 1.89 | 2.932 (6) | 170 |

D = donor atom, A = acceptor atom. Data sourced from a study on a related pyrazole derivative. nih.gov

Similarly, the structure of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone features a prominent intramolecular O—H···O hydrogen bond between the hydroxyl group and the adjacent acetyl group's carbonyl oxygen. nih.goviucr.org Its crystal packing is further stabilized by intermolecular interactions. In one polymorph, the two independent molecules are linked by a C—H···N interaction. nih.goviucr.org Additionally, weak C-H...π interactions are observed, involving the phenyl ring of one molecule and hydrogen atoms from the acetyl groups of adjacent molecules. nih.goviucr.org The nature of CH/π interactions is primarily driven by dispersion forces, distinguishing them from conventional hydrogen bonds where electrostatic forces dominate. rsc.org

In the solid state of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, which exists as two distinct polymorphs, intermolecular N-H···N interactions between the aniline's amino group and a pyrazole nitrogen atom of a neighboring molecule are key to the packing arrangement. mdpi.com In one polymorph, these N-H···N interactions create dimers, which are then extended into a one-dimensional structure through C-H···N interactions. mdpi.com In the second polymorph, the N-H···N interactions alone form a one-dimensional chain. mdpi.com

Crystallographic Studies of Pyrazole-Metal Complexes

Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nih.govacs.org The resulting metal complexes exhibit diverse structural features and applications. nih.govnih.govrsc.org

Crystallographic studies have elucidated the structures of numerous pyrazole-metal complexes. For example, three metal complexes with 3-methyl-1H-pyrazole-4-carboxylic acid (H₂MPCA) have been synthesized and characterized. rsc.org These include the mononuclear complexes [Cd(HMPCA)₂(H₂O)₄] and [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, and a 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O. rsc.org In the 3D polymer, HMPCA⁻ anions bridge trinuclear Cd(II) clusters, forming an 8-connected network. rsc.org

Another study reports the synthesis and crystal structures of Cd(II), Cu(II), and Fe(II) coordination complexes derived from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1). nih.gov The single-crystal X-ray diffraction analysis revealed the molecular structures to be [Cd(L₁)₂Cl₂], Cu(L₁)₂(C₂H₅OH)₂₂, and Fe(L₂)₂(H₂O)₂₂·2H₂O (where L2 is an in situ oxidized form of L1). nih.gov In each of these mononuclear complexes, the central metal ion is coordinated by two heterocyclic ligands, with the coordination sphere completed by either chloride anions, ethanol (B145695) molecules, or water molecules. nih.gov

Solid-state synthesis methods have also been employed to create pyrazole-metal complexes. nih.gov Grinding solid pyrazole with metal chlorides (MCl₂, where M = Co, Zn, Cu) can lead to the formation of coordination compounds like [MCl₂(Hpz)₂]. nih.gov These can be further reacted to produce polymeric metal pyrazolates, [M(pz)₂]n. nih.gov

Theoretical and Computational Chemistry Studies on 1 3 Methyl 1h Pyrazol 1 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground-state properties of molecules. sigmaaldrich.comeurasianjournals.com DFT methods calculate the electron density of a system to determine its energy and, subsequently, other properties. ambeed.com Functionals like B3LYP are commonly used for this purpose. jocpr.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the N-C bond of the acetyl group. Different orientations of the acetyl group relative to the pyrazole (B372694) ring can lead to different conformers with varying stabilities. Theoretical calculations can map the potential energy surface by systematically rotating this bond to identify the most stable conformer(s) and the energy barriers between them.

For illustrative purposes, a computational study on the related compound, 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, optimized its geometry using the DFT/B3LYP method with a 6-31+G(d,p) basis set. nih.gov The resulting optimized parameters provide insight into the expected structural features of an N-acetylated pyrazole.

Table 1: Selected Optimized Geometric Parameters for a Related N-Acetylpyrazole Derivative (1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole) Data sourced from a DFT/B3LYP/6-31+G(d,p) study on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. nih.gov This data is illustrative for the class of compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.391 | C5-N1-N2 | 112.08 |

| N1-C5 | 1.397 | C3-N2-N1 | 106.59 |

| N2-C3 | 1.328 | C4-C3-N2 | 110.82 |

| C3-C4 | 1.401 | C5-C4-C3 | 104.99 |

| C4-C5 | 1.385 | C4-C5-N1 | 105.52 |

| N1-C6 | 1.407 | N2-N1-C6 | 129.54 |

| C6-O1 | 1.213 | O1-C6-N1 | 120.57 |

| C6-C7 | 1.511 | O1-C6-C7 | 121.24 |

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic reactivity. The LUMO is the orbital that is most likely to accept an electron, indicating electrophilic reactivity. ambeed.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ambeed.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

Table 2: Frontier Orbital Energies and Related Parameters These are conceptual parameters derived from HOMO and LUMO energies.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. ambeed.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. ambeed.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. ambeed.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. achmem.com The MEP maps electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles and a hydrogen bond acceptor. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). jocpr.comresearchgate.net Comparing calculated shifts with experimental data can help confirm the structure and assign signals unambiguously. mdpi.com Theoretical calculations for related pyrazole derivatives have shown good correlation with experimental NMR data. jocpr.comresearchgate.net

Similarly, computational frequency analysis can predict the vibrational modes of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. jocpr.com This analysis helps in assigning specific vibrational modes, such as C=O stretching, C-N stretching, and ring deformation modes, to the observed experimental peaks. derpharmachemica.commdpi.com For N-acetylpyrazoles, a strong absorption band corresponding to the C=O stretch of the acetyl group is a key feature. synquestlabs.com

Table 3: Illustrative Calculated vs. Experimental Spectroscopic Data for a Related N-Acetylpyrazole Data based on analysis of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. nih.gov This data is illustrative for the class of compounds.

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| C-H (Aromatic) | 3100-3035 | 3058 | C-H Stretching |

| C-H (Methyl) | 3000-2921 | 2918 | C-H Stretching |

| C=O (Acetyl) | 1750 | 1734 | Carbonyl Stretching |

| C=N / C=C (Ring) | 1583-1498 | 1599-1496 | Ring Stretching |

Analysis of Reactivity Indices (Fukui Functions, Parr Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. sfu.ca Fukui functions, f(r), are particularly useful for identifying the most reactive sites within a molecule. mdpi.com They describe the change in electron density at a specific point when the total number of electrons in the system changes.

f⁺(r) relates to nucleophilic attack (electron acceptance) and highlights sites that behave as electrophiles.

f⁻(r) relates to electrophilic attack (electron donation) and identifies nucleophilic sites.

f⁰(r) is used for radical attacks.

By condensing these functions to individual atomic sites, one can predict which atoms are most susceptible to attack. mdpi.com

Parr functions, a more recent development, are designed to provide a clearer picture of regioselectivity in reactions like pericyclic reactions by identifying the most electrophilic and nucleophilic sites in a molecule. researchgate.net Analysis of these local reactivity descriptors for this compound would pinpoint the specific atoms on the pyrazole ring and the acetyl group that are most likely to participate in chemical reactions. mdpi.com

Computational Investigations of Tautomeric Equilibria in Pyrazole-Ethanone Systems

Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for pyrazole derivatives. researchgate.net While this compound itself has a fixed substitution pattern that prevents the common proton tautomerism seen in unsubstituted pyrazoles, computational studies are crucial for understanding the tautomeric equilibria in related pyrazolone (B3327878) systems, which can exist in CH, OH, and NH forms. evitachem.com

Computational methods can determine the relative energies and, therefore, the relative stabilities of different tautomers in the gas phase and in various solvents. Studies on related pyrazolones have shown that the stability of tautomers can be highly dependent on the solvent environment. researchgate.net For example, nonpolar solvents might favor one tautomer, while polar solvents stabilize another through hydrogen bonding or dipole interactions. These investigations often involve calculating the potential energy barriers for the interconversion between tautomers, providing insight into the dynamics of the equilibrium.

Solvent Effects on Electronic and Structural Properties: Continuum and Explicit Solvation Models

The properties of a molecule can be significantly influenced by its environment, especially in solution. mdpi.com Computational chemistry accounts for these solvent effects using two main types of models: continuum (implicit) and explicit.

Continuum Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and effectively captures the bulk electrostatic effects of the solvent on the solute's structure and electronic properties, such as changes in the HOMO-LUMO gap and dipole moment.

Explicit Solvation Models involve including individual solvent molecules in the calculation. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. nih.gov Hybrid models, which combine a few explicit solvent molecules with a continuum model, offer a compromise by modeling the crucial first solvation shell explicitly while treating the bulk solvent implicitly.

For this compound, studying solvent effects would be crucial for understanding its behavior in different chemical environments. For instance, the polarity of the solvent would likely affect the rotational barrier of the acetyl group and modulate the molecule's electronic properties and reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The fundamental principle of an MD simulation is to compute the trajectory of each atom in a system by integrating its motion over small time steps. The forces acting on the atoms are calculated using a potential energy function, commonly referred to as a force field. This function includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

For a molecule such as this compound, an MD simulation would typically be set up by defining the initial coordinates of all atoms, assigning initial velocities (usually from a Maxwell-Boltzmann distribution at a given temperature), and placing the molecule in a simulation box, often filled with a solvent like water to mimic physiological or solution-phase conditions. The system is then allowed to evolve over time, and the resulting trajectory provides a wealth of information about the molecule's dynamic properties.

Key insights that could be gained from MD simulations of this compound include:

Conformational Dynamics: The molecule is not static; the acetyl group and the methyl group can rotate relative to the pyrazole ring. MD simulations can reveal the preferred conformations, the energy barriers between them, and the timescales of these conformational transitions. This is crucial for understanding its interactions with other molecules.

Vibrational Motions: At the atomic level, bonds are constantly vibrating. MD simulations can capture these high-frequency motions, which can be correlated with spectroscopic data, such as that from infrared (IR) spectroscopy.

Thermodynamic Properties: By analyzing the fluctuations in energy and volume during a simulation, various thermodynamic properties like heat capacity and compressibility can be estimated.

A typical MD simulation of this compound would involve the parameters and generate the types of data outlined in the following hypothetical tables.

Table 1: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Example Value/Choice | Description |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | A model to represent water molecules in the simulation. |

| Simulation Box | Cubic, Rectangular | The periodic boundary conditions used to simulate a bulk system. |

| Temperature | 298 K (25 °C) | The temperature at which the simulation is run, maintained by a thermostat. |

| Pressure | 1 atm | The pressure at which the simulation is run, maintained by a barostat. |

| Time Step | 1-2 fs | The small increment of time over which the equations of motion are integrated. |

| Simulation Length | 50-100 ns | The total time the system is simulated to observe relevant molecular motions. nih.gov |

Table 2: Potential Outputs and Analyses from MD Simulations

| Analysis Type | Description | Potential Findings for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the most mobile regions of the molecule, such as the methyl and acetyl groups. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central particle. | Can reveal the structure of the solvent shell around the pyrazole ring and functional groups. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent. | Would show the dynamics of water molecules interacting with the nitrogen and oxygen atoms. |

| Dihedral Angle Distribution | Tracks the rotation around specific chemical bonds over time. | Reveals the preferred rotational states (torsional conformations) of the acetyl group relative to the pyrazole ring. |

Applications As a Chemical Scaffold and Ligand Systems in Chemical Science

Utility of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one as a Building Block in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor in the synthesis of fused heterocyclic systems. The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in various cyclocondensation reactions. This reactivity is central to its role as a scaffold.

A primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their significant pharmacological potential, including as protein kinase inhibitors for cancer therapy. nih.govresearchgate.net The general strategy involves the reaction of the pyrazole (B372694) scaffold with a 1,3-dielectrophilic species. For instance, condensation with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones, leads to the formation of the fused pyrimidine (B1678525) ring. beilstein-journals.org The reaction of this compound with reagents like N,N-dimethylformamide-dimethylacetal (DMF-DMA) generates an enaminone intermediate, which can subsequently react with binucleophiles to yield various substituted heterocyclic systems. beilstein-journals.orgd-nb.info

These syntheses are often regioselective, a critical aspect for developing active pharmaceutical ingredients. organic-chemistry.org The reaction conditions can be tailored to favor specific isomers, and various methods, including conventional heating and microwave irradiation, have been employed to optimize reaction times and yields. scielo.br The resulting fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of great interest due to their structural analogy to purines, which allows them to interact with various biological targets. ias.ac.inresearchgate.net

| Heterocyclic System | Reagent(s) | Reaction Type | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | 1,3-Dicarbonyl Compounds, Enaminones | Cyclocondensation | nih.gov, researchgate.net |

| Substituted Pyridines | Chalcones, Malononitrile | Cyclocondensation | d-nb.info |

| Fused Azines | α,β-Unsaturated Ketones, Aminoazoles | Aza-Michael Addition/Cyclization | researchgate.net |

| Pyrazolo[3,4-b]pyridines | Arylhydrazonals | Cyclocondensation | researchgate.net |

Coordination Chemistry: Design and Synthesis of Metal Complexes with Pyrazole-Ethanone Ligands

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the ability of their nitrogen atoms to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The introduction of an ethanone (B97240) (acetyl) group onto the pyrazole ring, as in this compound, creates a bifunctional ligand with both nitrogen and oxygen donor atoms. This enhances its versatility, allowing for the design and synthesis of metal complexes with diverse structures and properties. researchgate.netnih.gov

The synthesis of these complexes typically involves the reaction of the pyrazole-ethanone ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting complexes can be mononuclear, containing a single metal center, or can form polynuclear and polymeric structures. researchgate.netnih.gov A variety of metal ions have been successfully incorporated, including transition metals like copper(II), nickel(II), cobalt(II), and iron(III), as well as main group metals such as sodium. nih.govnih.govresearchgate.net The specific outcome of the synthesis depends on factors like the metal-to-ligand ratio, the counter-ion, and the reaction conditions. nih.gov

The this compound ligand and its derivatives can coordinate to metal centers in several ways. The pyrazole ring itself offers the N2 nitrogen atom as a primary coordination site. researchgate.net The presence of the acetyl group introduces a carbonyl oxygen atom, which can also act as a Lewis base and bind to the metal.

This dual-donor capability allows for chelation, where the ligand binds to the metal ion through both the pyrazole N2 nitrogen and the acetyl oxygen, forming a stable five-membered ring. This bidentate chelation is a common binding mode for this class of ligands and contributes to the stability of the resulting complexes. nih.gov Alternatively, the ligand can act in a monodentate fashion, typically coordinating only through the pyrazole nitrogen atom. researchgate.netresearchgate.net The choice between monodentate and bidentate coordination can be influenced by steric factors and the electronic properties of the metal ion.

These structural studies have revealed a variety of coordination environments. For example, complexes with a coordination number of six often adopt a distorted octahedral geometry. nih.gov Five-coordinate complexes can exhibit square-pyramidal geometries, while higher coordination numbers can lead to structures like pentagonal-bipyramidal or antiprismatic arrangements. nih.govdnu.dp.ua In many cases, solvent molecules (like water or ethanol) or counter-anions also coordinate to the metal center to complete its coordination sphere. nih.govdnu.dp.ua Intermolecular forces, particularly hydrogen bonding involving the pyrazole N-H group (if present) or coordinated water molecules, play a significant role in assembling the complexes into higher-order supramolecular structures in the crystal lattice. nih.govnih.gov

| Metal Ion | Ligand System | Coordination Geometry | Key Structural Feature(s) | Reference(s) |

| Sodium (Na⁺) | Phenyl-protected pyrazolone (B3327878) | Octahedral | Polymeric structure via bridging ligands | nih.gov |

| Calcium (Ca²⁺) | Phenyl-pyrazolone | Pentagonal-bipyramidal | Dimeric structure with solvent coordination | nih.gov |

| Cadmium (Cd²⁺) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Distorted Octahedral | Mononuclear complex with two chloride co-ligands | nih.gov |

| Copper (Cu²⁺) | 3,5-dimethyl-1H-pyrazole and oxalate | Square-pyramidal | Mononuclear complex with chelated oxalate | dnu.dp.ua |

Catalytic Applications of Pyrazole-Ethanone-Derived Metal Complexes in Organic Transformations

The development of homogeneous catalysts is a cornerstone of modern organic synthesis, and metal complexes featuring pyrazole-based ligands are recognized for their catalytic potential. researchgate.netnih.gov The electronic properties and steric environment of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst.

While the catalytic applications of complexes derived specifically from pyrazolone ligands are an emerging field, reports have indicated their utility in several important organic transformations. researchgate.net These include oxidation reactions, carbon-carbon coupling reactions, and polymerization processes. The pyrazole ligand framework serves to stabilize the metal center in various oxidation states required during the catalytic cycle. The protic N-H group on the pyrazole ring, when present, can also participate directly in catalytic cycles through proton transfer or by acting as a hydrogen bond donor, a concept known as metal-ligand cooperation. nih.gov Although research into the catalytic activity of ruthenium-pyrazolone complexes has been noted, the broader application of this compound-derived complexes in catalysis remains a field with significant room for exploration. researchgate.net

Incorporation into Advanced Materials Architectures (e.g., Polymers, Functional Solids)

Beyond discrete molecular structures, complexes of this compound and related ligands can be incorporated into advanced material architectures. The ability of the ligand to bridge multiple metal centers is key to forming extended networks, such as coordination polymers or metal-organic frameworks (MOFs). researchgate.netnih.gov

In the solid state, several sodium complexes of acylpyrazolones have been shown to form polymeric structures. nih.gov These polymers are built through the bridging action of the pyrazolone ligand, which connects adjacent metal centers into one-, two-, or three-dimensional arrays. The resulting materials can exhibit interesting properties, such as thermal stability. In addition to covalent coordination bonds, non-covalent interactions like hydrogen bonding and π-π stacking play a crucial role in organizing the individual polymer chains or layers into a well-defined crystal structure. nih.govnih.gov The design of such functional solids is a growing area of materials science, with potential applications in areas like gas storage, separation, and heterogeneous catalysis.

Structure Property Relationships and Advanced Molecular Design Strategies

Systematic Investigations of Substituent Effects on Reactivity and Electronic Structure

The reactivity and electronic properties of the 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one scaffold are intrinsically linked to the nature and position of substituents on the pyrazole (B372694) ring. The pyrazole ring itself is a five-membered heteroaromatic system with two adjacent nitrogen atoms, which bestows upon it a unique electronic character. The reactivity of pyrazole derivatives can be modulated by the introduction of various functional groups, which can either donate or withdraw electron density from the ring system. mkuniversity.ac.in

Electron-donating groups (EDGs), such as alkyl (e.g., methyl), hydroxyl, and amino groups, tend to increase the electron density of the pyrazole ring. This heightened electron density generally enhances the ring's susceptibility to electrophilic attack, particularly at the C4 position, which is the most common site for such reactions in pyrazoles. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and haloalkyl groups decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. mkuniversity.ac.in

The electronic effects of substituents can be quantified using computational methods to calculate various molecular descriptors. These descriptors provide insights into the electronic structure of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles. A lower LUMO energy implies a greater ability to accept electrons, indicating enhanced reactivity towards nucleophiles. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability. nih.gov

A hypothetical systematic investigation of substituents on the pyrazole ring of a 1-(pyrazol-1-yl)ethanone scaffold could yield data such as that presented in the interactive table below. In this illustrative example, the introduction of an EDG like a methoxy (B1213986) group (-OCH3) at the 4-position might be expected to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing its reactivity towards electrophiles. Conversely, an EWG like a nitro group (-NO2) would likely lower both HOMO and LUMO energies and potentially alter the reactivity profile significantly.

Table 1: Predicted Electronic Properties of Substituted 1-(Pyrazol-1-yl)ethanone Derivatives

| Substituent at C4-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -H (unsubstituted) | -6.5 | -1.2 | 5.3 |

| -CH3 (methyl) | -6.3 | -1.1 | 5.2 |

| -OCH3 (methoxy) | -6.1 | -1.0 | 5.1 |

| -Cl (chloro) | -6.7 | -1.5 | 5.2 |

| -NO2 (nitro) | -7.2 | -2.5 | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent electronic effects.

Rational Design Principles for Modulating Physicochemical Properties of Pyrazole-Ethanone Derivatives

Rational design principles are employed to strategically modify the structure of this compound to achieve desired physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for a compound's performance in various applications, from materials science to medicinal chemistry.

Solubility is another critical physicochemical property. For many applications, particularly in the life sciences, aqueous solubility is paramount. The introduction of polar groups that can participate in hydrogen bonding with water molecules, such as amines, amides, and alcohols, can enhance the aqueous solubility of pyrazole-ethanone derivatives. Conversely, increasing the molecular weight and lipophilicity often leads to decreased aqueous solubility.

The following interactive table illustrates how different substituents on a hypothetical pyrazole-ethanone scaffold could modulate its physicochemical properties.

Table 2: Predicted Physicochemical Properties of Substituted Pyrazole-Ethanone Derivatives

| Substituent | Predicted logP | Predicted Aqueous Solubility (mg/L) | Polar Surface Area (Ų) |

|---|---|---|---|

| -H (unsubstituted) | 1.5 | 500 | 45.0 |

| -CH2CH3 (ethyl) | 2.1 | 250 | 45.0 |

| -OH (hydroxyl) | 1.0 | 1200 | 65.2 |

| -COOH (carboxylic acid) | 1.2 | 900 | 82.3 |

| -NH2 (amino) | 1.1 | 1500 | 71.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects on physicochemical properties.

Computational Methods in the Design of Novel Pyrazole-Based Scaffolds for Chemical Diversity

Computational methods have become indispensable tools in modern chemical research, enabling the rapid and cost-effective design of novel molecules with desired properties. For pyrazole-based scaffolds like this compound, computational approaches facilitate the exploration of vast chemical spaces and the prediction of molecular properties before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. jst.go.jp By analyzing a dataset of known pyrazole derivatives and their measured activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs. These models often use molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

Molecular docking is another powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design, where the goal is to design a molecule that binds with high affinity and selectivity to a specific biological target, such as a protein or enzyme. For pyrazole-ethanone derivatives, molecular docking can be used to design compounds that fit into a specific binding site and to understand the key interactions that contribute to binding.

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to possess a desired biological activity. This can be done using a variety of methods, including QSAR models and molecular docking. By virtually screening libraries of pyrazole-based scaffolds, researchers can prioritize a smaller number of promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. wisdomlib.org

The use of these computational methods allows for the rational design of novel pyrazole-based scaffolds with enhanced chemical diversity and tailored properties for a wide range of applications.

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazole (B372694) derivatives. Future research on the synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is expected to prioritize the development of sustainable and environmentally friendly methods that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key areas of investigation will likely include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.orgnih.govdergipark.org.tr The application of microwave-assisted, solvent-free reaction conditions for the synthesis of pyrazole derivatives has shown considerable promise. researchgate.netnih.govmdpi.com Future studies will likely focus on optimizing these conditions for the specific synthesis of this compound, potentially leading to highly efficient and environmentally friendly protocols.

Solvent-Free Reactions: The elimination of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free or solid-state synthesis of pyrazoles is an active area. researchgate.netnih.govmdpi.com These methods not only reduce environmental pollution but can also simplify product isolation and purification.

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts and benign solvents like water or bio-derived solvents is a growing trend. mdpi.comresearchgate.net Research is anticipated to explore the use of such catalysts for the synthesis of this compound, moving away from traditional hazardous reagents. The development of one-pot multicomponent reactions in aqueous media or under solvent-free conditions, promoted by eco-friendly catalysts, will be a significant focus. researchgate.netrsc.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. rsc.org |

| Solvent-Free Conditions | Minimized waste, simplified work-up, reduced environmental impact. researchgate.netmdpi.com |

| Green Catalysts | Reusability, lower toxicity, improved sustainability. mdpi.com |

| Aqueous Media | Abundant, non-toxic, and environmentally safe solvent. researchgate.net |

Exploration of Novel Catalytic Systems Based on Pyrazole-Ethanone Ligands

Pyrazole derivatives are well-established as versatile ligands in coordination chemistry and catalysis due to the presence of multiple nitrogen donor atoms. nih.govresearchgate.netresearchgate.net The ethanone (B97240) substituent in this compound introduces an additional coordination site (the carbonyl oxygen), making it a potentially valuable bidentate or even polydentate ligand for the development of novel catalytic systems.

Future research in this area is expected to involve:

Synthesis and Characterization of Metal Complexes: A primary focus will be the synthesis and structural characterization of transition metal complexes incorporating this compound or its derivatives as ligands. nih.gov Techniques such as single-crystal X-ray diffraction will be crucial for elucidating the coordination modes of the ligand and the geometry of the resulting complexes.

Catalytic Applications: These novel metal complexes will be screened for their catalytic activity in a wide range of organic transformations. Given the known catalytic prowess of pyrazole-based complexes, potential applications could include oxidation reactions, carbon-carbon coupling reactions, and polymerization processes. mdpi.com The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrazole ring or the ethanone moiety to optimize catalytic performance.

Mechanistic Studies: Detailed mechanistic investigations will be essential to understand the role of the pyrazole-ethanone ligand in the catalytic cycle. This knowledge will enable the rational design of more efficient and selective catalysts.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A thorough understanding of reaction mechanisms and kinetics is fundamental for process optimization and control. The application of advanced spectroscopic techniques for in-situ monitoring of the synthesis of this compound is an emerging trend that promises to provide valuable real-time insights into the reaction progress.

Future research directions include:

In-situ FTIR and NMR Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Process Analytical Technology (PAT) based on NMR spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This allows for the precise determination of reaction kinetics and the identification of transient species, which is crucial for understanding the reaction mechanism of pyrazole formation. semanticscholar.org

Reaction Progress Analysis: The data obtained from in-situ monitoring can be used to develop accurate kinetic models for the synthesis of this compound. This will facilitate the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

High-Throughput Computational Screening for Structure-Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. High-throughput computational screening, based on methods like Density Functional Theory (DFT) and molecular docking, can accelerate the discovery and design of novel pyrazole derivatives with desired properties. researchgate.net

For this compound and its analogues, future computational research will likely focus on:

Structure-Property Relationship Studies: DFT calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. mdpi.com This will provide a fundamental understanding of how structural modifications influence the compound's properties and reactivity. researchgate.net

Prediction of Biological Activity: Molecular docking simulations can be employed to predict the binding affinity of these compounds to various biological targets, such as enzymes and receptors. semanticscholar.org This in silico screening can help identify promising candidates for further experimental investigation in areas like medicinal chemistry.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyrazole derivatives. semanticscholar.org This early-stage assessment of drug-likeness is crucial for prioritizing compounds with favorable pharmacokinetic profiles.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and spectroscopic properties. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. semanticscholar.org |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. semanticscholar.org |

By integrating these advanced experimental and computational approaches, future research on this compound is expected to unlock its full potential in various scientific and technological fields.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of pyrazole derivatives like this compound often involves condensation reactions under controlled conditions. Key parameters include:

- Solvent Choice : Ethanol or methanol is preferred for solubility and reaction homogeneity .

- Catalyst : Alkaline conditions (e.g., 10% NaOH) facilitate Claisen-Schmidt condensations .

- Temperature and Time : Microwave-assisted synthesis (70°C, 180–300 seconds) significantly reduces reaction time while improving yield compared to conventional heating .

Q. Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High solubility |

| Catalyst | NaOH (10%) | Accelerates kinetics |

| Temperature | 70°C (microwave) | Prevents decomposition |

| Reaction Time | 180–300 sec | Minimizes side reactions |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks:

- Pyrazole ring protons: δ 6.2–7.5 ppm (split due to substituents) .

- Methyl groups: δ 2.1–2.5 ppm (singlet for acetyl group) .

- IR Spectroscopy :

- C=O stretch: ~1700 cm⁻¹ (acetyl group) .

- N-H stretch (pyrazole): Absent if substituted, present at ~3200 cm⁻¹ for free NH .

- Cross-Validation : Compare with X-ray crystallography data (e.g., SHELXL-refined structures) to resolve ambiguities .

Advanced Research Questions

Q. What methodologies resolve discrepancies between spectroscopic and crystallographic data in pyrazole derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- DFT Calculations : Compare computed NMR/IR spectra with experimental data to identify dominant conformers .

- Temperature-Dependent Crystallography : Analyze structural changes at varying temperatures to detect flexibility .

- Multi-Technique Refinement : Use SHELXL (for crystallography) and WinGX (for data integration) to reconcile bond lengths and angles .

Q. How can SHELXL refine the crystal structure of this compound in cases of twinning or disorder?

Methodological Answer: SHELXL handles complex crystallographic challenges via:

- Twinning Refinement : Use

TWINandBASFcommands to model twinned domains, particularly for non-merohedral twins . - Disorder Modeling : Split atoms into multiple positions with occupancy refinement (e.g., for flexible methyl groups) .

- Validation Tools : Employ

RIGUrestraints to maintain reasonable geometry during refinement .

Q. Example Refinement Parameters :

| Issue | SHELXL Command | Outcome |

|---|---|---|

| Twinning | TWIN 0.1 0 0 0 0.1 0 | BASF = 0.35 |

| Disorder | PART 1 0.5 | Occupancy refinement |

Q. What experimental strategies quantify the biological activity of this compound, particularly binding affinities?

Methodological Answer:

- Enzyme Assays : Measure IC₅₀ values via spectrophotometric monitoring of enzyme inhibition (e.g., DNA gyrase for antibacterial activity) .

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, Kd) .

- Molecular Docking : Use AutoDock Vina to predict binding poses and affinity scores against target proteins (e.g., kinase domains) .

Q. Table: Example Binding Data

| Target Protein | Assay Type | IC₅₀/Kd | Reference |

|---|---|---|---|

| DNA Gyrase | Enzymatic | 12.5 µM | |

| COX-2 | ITC | Kd = 8.3 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.